molecular formula C12H19N3 B13877534 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine

3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine

Cat. No.: B13877534
M. Wt: 205.30 g/mol
InChI Key: BKQOBAHHUMROEP-UHFFFAOYSA-N
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Description

3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine is an organic compound that features a benzene ring substituted with two amino groups and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with benzene-1,3-diamine and 2-pyrrolidin-1-ylethylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common solvent used is dichloromethane.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the reaction.

    Procedure: The benzene-1,3-diamine is reacted with 2-pyrrolidin-1-ylethylamine in the presence of the catalyst and solvent. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine moiety enhances its binding affinity to these targets, leading to the modulation of biological pathways. The compound can inhibit enzyme activity or block receptor sites, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,2-diamine
  • 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,4-diamine
  • 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the pyrrolidine moiety further enhances its versatility in various applications.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine

InChI

InChI=1S/C12H19N3/c13-11-4-3-5-12(10-11)14-6-9-15-7-1-2-8-15/h3-5,10,14H,1-2,6-9,13H2

InChI Key

BKQOBAHHUMROEP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC2=CC=CC(=C2)N

Origin of Product

United States

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